1-sec-Butyl-4-(2-chloro-ethyl)-piperazine dihydrochloride
Overview
Description
1-sec-Butyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a useful research compound. Its molecular formula is C10H23Cl3N2 and its molecular weight is 277.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neuropharmacological Studies
- Serotonin Receptor Agonism : Research on 1-(m-Chlorophenyl)piperazine (CPP), a compound with structural similarities to piperazine derivatives, shows potent inhibition of serotonin binding to rat brain receptors, suggesting its role as a serotonin receptor agonist. This has implications for understanding serotonin's role in brain function and potential therapeutic applications (Fuller et al., 1981).
Antiviral Research
- HIV-1 Reverse Transcriptase Inhibition : A study on bis(heteroaryl)piperazines (BHAPs) demonstrated significant potency in inhibiting HIV-1 reverse transcriptase, highlighting the potential of piperazine derivatives in developing novel antiviral agents (Romero et al., 1994).
Cancer Research
- Differentiation Agents in Leukemic Cells : Piperazine derivatives of butyric acid were studied for their effects on differentiation and growth inhibition of human leukemic cells, indicating potential therapeutic applications in oncology (Gillet et al., 1997).
Material Science
- Polymerization Initiator Development : The synthesis of a piperazine-containing dilithium anionic initiator for the living anionic polymerization of isoprene demonstrates the application of piperazine derivatives in developing materials with controlled microstructure, relevant for the synthesis of thermoplastic elastomers (Schultz et al., 2018).
Neuroprotective Effects
- 5-HT1A Receptor Agonism : The neuroprotective effects of Bay X 3702, a potent and selective 5-HT1A receptor agonist, were demonstrated both in vitro and in vivo, suggesting the utility of piperazine derivatives in protecting against neuronal damage induced by ischemia (Semkova et al., 1998).
Properties
IUPAC Name |
1-butan-2-yl-4-(2-chloroethyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClN2.2ClH/c1-3-10(2)13-8-6-12(5-4-11)7-9-13;;/h10H,3-9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYKOXLFGZMZHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CCCl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661312 | |
Record name | 1-(Butan-2-yl)-4-(2-chloroethyl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
722491-43-2 | |
Record name | 1-(Butan-2-yl)-4-(2-chloroethyl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 722491-43-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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